molecular formula C9H14O B14513979 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene CAS No. 63163-53-1

1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene

Cat. No.: B14513979
CAS No.: 63163-53-1
M. Wt: 138.21 g/mol
InChI Key: DTEUDPOEVRNICI-UHFFFAOYSA-N
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Description

1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a prop-2-en-1-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene typically involves the reaction of cyclopentene with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids or bases that facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated ethers .

Scientific Research Applications

1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

  • 2-methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
  • 2-methyl-5-(prop-1en-2yl)cyclohex-2-en-1-one
  • 2-Propen-1-ol, 2-methyl-

Comparison: 1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene is unique due to its specific structural features, such as the cyclopentene ring and the prop-2-en-1-yloxy methyl groupFor instance, the presence of the cyclopentene ring can influence the compound’s stability and reactivity in different chemical environments .

Properties

CAS No.

63163-53-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(prop-2-enoxymethyl)cyclopentene

InChI

InChI=1S/C9H14O/c1-2-7-10-8-9-5-3-4-6-9/h2,5H,1,3-4,6-8H2

InChI Key

DTEUDPOEVRNICI-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CCCC1

Origin of Product

United States

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